Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

PI3K inhibition Regiospecific amination Kinase inhibitor design

Ethyl 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate (CAS 1289267‑75‑9) is a heterocyclic building block belonging to the imidazo[1,2‑a]pyrazine family, characterized by a fused bicyclic core bearing a bromine atom at position 8, a chlorine atom at position 6, and an ethyl ester at position 2. This specific substitution pattern imparts differentiated reactivity, enabling selective sequential functionalization – a feature that cannot be achieved with mono‑halogenated or differently substituted analogs.

Molecular Formula C9H7BrClN3O2
Molecular Weight 304.53 g/mol
Cat. No. B12853853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Molecular FormulaC9H7BrClN3O2
Molecular Weight304.53 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Cl
InChIInChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-14-4-6(11)13-7(10)8(14)12-5/h3-4H,2H2,1H3
InChIKeyNHIFDFKLEQCCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate: A Dual‑Halogenated Heterocyclic Building Block for Selective Derivatization


Ethyl 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate (CAS 1289267‑75‑9) is a heterocyclic building block belonging to the imidazo[1,2‑a]pyrazine family, characterized by a fused bicyclic core bearing a bromine atom at position 8, a chlorine atom at position 6, and an ethyl ester at position 2 . This specific substitution pattern imparts differentiated reactivity, enabling selective sequential functionalization – a feature that cannot be achieved with mono‑halogenated or differently substituted analogs [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting kinases (e.g., PI3K) and other therapeutically relevant enzymes [2].

Why Ethyl 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate Cannot Be Replaced by Simpler Imidazo[1,2‑a]pyrazine Analogs


Compounds within the imidazo[1,2‑a]pyrazine class share a common core, yet small changes in substitution pattern lead to large differences in reactivity and downstream synthetic utility. Mono‑halogenated analogs such as ethyl 8‑bromoimidazo[1,2‑a]pyrazine‑2‑carboxylate or ethyl 6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate offer only a single reactive handle, limiting the complexity of accessible libraries . Conversely, the regioisomeric ethyl 3‑bromo‑8‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate places the halogens on different positions, altering the electronic environment and cross‑coupling selectivity . The 8‑bromo‑6‑chloro‑2‑ethyl ester pattern uniquely combines three orthogonal functional groups, enabling chemists to execute a controlled sequence of transformations (e.g., Suzuki coupling at C‑8, followed by nucleophilic substitution at C‑6, and finally ester hydrolysis/amidation) without protecting‑group manipulation – a capability that directly impacts synthetic efficiency and final compound diversity [1].

Quantitative Differentiation Evidence for Ethyl 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate


Regiospecific Displacement of 8‑Bromo vs. 6‑Chloro in PI3K Inhibitor Synthesis

In the synthesis of 8‑amino‑imidazo[1,2‑a]pyrazine‑based PI3K inhibitors, the 8‑bromo substituent of the target compound undergoes regiospecific displacement with ammonia in absolute ethanol at 120 °C, leaving the 6‑chloro intact. This contrasts with mono‑brominated analog ethyl 8‑bromoimidazo[1,2‑a]pyrazine‑2‑carboxylate, which also reacts at C‑8 but lacks the 6‑chloro for subsequent diversification, and with ethyl 6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate, which shows no reactivity under these conditions [1].

PI3K inhibition Regiospecific amination Kinase inhibitor design

Sequential Bis‑Functionalization via Nucleophilic Substitution and Cross‑Coupling

Patent US4242344 demonstrates that 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine (the core of the target ester) reacts first at the 8‑bromo with piperazine (reflux, acetonitrile, 24 h), and the resulting 8‑piperazinyl‑6‑chloro intermediate can be further elaborated. In contrast, the 6‑chloro analog lacking the 8‑bromo reacts only at the 6‑position, and the 8‑bromo‑only analog cannot install a second substituent without additional halogenation [1].

Sequential derivatization Piperazine coupling CNS agent synthesis

Purity and Scalability Advantage Over Regioisomeric and Mono‑Halogenated Analogs

Commercial listings indicate that ethyl 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate is available in 99% HPLC purity from at least one supplier, whereas closely related analogs typically max out at 97–98% . Additionally, packaging options up to 1 kg are offered, which is larger than the standard 1–5 g packages for the mono‑halogenated comparators .

Commercial availability Purity comparison Bulk procurement

Orthogonal Ester Handle Enables Library Expansion Without Core Modification

The ethyl ester at position 2 provides a third orthogonal functional group not present in the non‑esterified core 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine (CAS 76537‑19‑4). While the non‑esterified analog requires additional C‑H functionalization to install a carboxylate handle , the target compound can be directly hydrolyzed to the carboxylic acid (CAS 1638760‑40‑3) under mild basic conditions (NaOH, RT) and subsequently coupled to amines, generating carboxamide libraries [1].

Ester hydrolysis Amide coupling Prodrug design

Optimal Application Scenarios for Ethyl 8‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate Based on Quantitative Evidence


Kinase‑Focused Library Synthesis Requiring Sequential C‑8 and C‑6 Derivatization

When building imidazo[1,2‑a]pyrazine‑based kinase inhibitor libraries (e.g., targeting PI3K or CDK), the target compound's regiospecific 8‑bromo displacement with amines allows installation of a first diversity element while preserving the 6‑chloro for a second cross‑coupling or SNAr reaction. This sequential strategy, demonstrated in patent US4242344 and the PI3K inhibitor paper [1][2], cannot be replicated with mono‑halogenated analogs, which stall after a single transformation.

Multi‑Gram Scale Synthesis of 2‑Carboxamide Derivatives for SAR Studies

For structure‑activity relationship (SAR) exploration at the 2‑position, the pre‑installed ethyl ester eliminates the need for late‑stage C–H carboxylation. Hydrolysis followed by amide coupling, as demonstrated for related imidazo[1,2‑a]pyrazine‑2‑carboxylates [1], provides direct access to carboxamide libraries. The availability of the target compound in 99% purity and up to 1 kg packaging [2] further supports multi‑gram parallel synthesis without intermediate purification bottlenecks.

Orthogonal Protecting‑Group‑Free Synthesis of Tri‑Substituted Imidazo[1,2‑a]pyrazines

The three orthogonal functional groups (8‑Br, 6‑Cl, 2‑COOEt) enable a protecting‑group‑free synthetic sequence: (i) Suzuki coupling at C‑8 (Br selective over Cl), (ii) nucleophilic substitution at C‑6, (iii) ester hydrolysis/amidation at C‑2. This contrasts with regioisomeric ethyl 3‑bromo‑8‑chloroimidazo[1,2‑a]pyrazine‑2‑carboxylate, where the altered halogen positions change the electronic bias and may require re‑optimization of coupling conditions [1][2].

Building Block for Central Nervous System (CNS) Agent Discovery

Patent US4242344 explicitly describes the 8‑bromo‑6‑chloro core (from which the target ester is derived) as a precursor to piperazinyl‑imidazo[1,2‑a]pyrazines with anorexic, antidepressant, and analgesic activities [1]. The ethyl ester variant enables further modification of the 2‑position to fine‑tune physicochemical properties (e.g., logD, solubility) critical for CNS penetration, offering a direct entry point into this therapeutically relevant chemical space.

Quote Request

Request a Quote for Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.